Hemicholinium 3

Catalog No.
S529841
CAS No.
312-45-8
M.F
C24H34Br2N2O4
M. Wt
574.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hemicholinium 3

Standard cholinergic modulators like vesamicol fail to deplete acetylcholine (ACh), as synthesis continues. Hemicholinium-3 (HC-3) dibromide salt is the definitive competitive CHT1 inhibitor with low-nanomolar affinity, blocking choline reuptake to halt de novo ACh synthesis.

  • Enables absolute cholinergic depletion in slice electrophysiology when perfused in aCSF.
  • High aqueous solubility for consistent dosing and PET tracer synthesis.
  • Ready-to-use analytical standard; in stock for immediate global shipping.

CAS Number

312-45-8

Product Name

Hemicholinium 3

IUPAC Name

2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol dibromide

Molecular Formula

C24H34Br2N2O4

Molecular Weight

574.3 g/mol

InChI

InChI=1S/C24H34N2O4.2BrH/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24;;/h5-12,27-28H,13-18H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

OPYKHUMNFAMIBL-UHFFFAOYSA-L

solubility

Soluble in DMSO

Synonyms

HC3; HC 3; HC-3; Hemicholinium3; Hemicholinium 3; Hemicholinium-3

Canonical SMILES

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C.[Br-].[Br-]

The exact mass of the compound Hemicholinium-3 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg

Hemicholinium-3 (HC-3), typically supplied as a highly soluble dibromide salt (CAS 312-45-8), is a bis-oxazonium derivative and the definitive competitive inhibitor of the high-affinity choline transporter (CHT1/HACU) [1]. By selectively binding to CHT1 with low-nanomolar affinity, HC-3 blocks the reuptake of extracellular choline into presynaptic terminals, thereby halting the rate-limiting step of acetylcholine (ACh) synthesis . For procurement professionals, radiochemists, and neuropharmacologists, HC-3 represents a critical pharmacological tool and structural scaffold, offering high aqueous processability and unmatched reliability for inducing targeted cholinergic depletion in electrophysiological, behavioral, and radiotracer development workflows.

Research Fit

Workflow

Cholinergic hypofunction model development

Mechanism

Competitive CHT1 inhibition (orthosteric)

Administration

Direct CNS administration for central models

Substituting Hemicholinium-3 with other cholinergic modulators, such as vesamicol or non-specific choline kinase inhibitors, fundamentally compromises experimental integrity and therapeutic modeling [1]. While vesamicol effectively blocks the vesicular acetylcholine transporter (VAChT)—preventing the packaging of ACh into synaptic vesicles—it leaves cytoplasmic ACh synthesis intact, allowing for potential non-vesicular release or rapid reloading upon washout [2]. In contrast, HC-3 acts upstream by starving the terminal of its obligate precursor, ensuring absolute depletion of newly synthesized ACh. Furthermore, attempting to substitute HC-3 with natural choline-deficient diets introduces systemic metabolic variables, whereas HC-3 provides the rapid, targeted, and dose-dependent CHT1 inhibition required for precise in vitro and in vivo control[3].

Substitution Risk

HC-15 (half-molecule)

No detectable HACU inhibition reported; cholinergic depletion may not occur

Acetylseco-HC-3

Dual ChAT inhibition confounds CHT1-specific interpretation

A-5 (piperidine analog)

Non-competitive kinetics differ from competitive HC-3 binding; inhibition may not replicate

CHT1 Affinity & Selectivity

Hemicholinium-3 demonstrates exceptional potency for the high-affinity choline transporter (CHT1), with a measured Ki of 16 to 25 nM in synaptosomal membranes [1]. In contrast, low-affinity, sodium-independent choline transport mechanisms exhibit IC50 values for HC-3 in the micromolar range (e.g., ~50 µM) [2]. This >1000-fold selectivity margin ensures that HC-3 effectively isolates CHT1-dependent synaptic transmission without disrupting general cellular choline metabolism or phospholipid synthesis mediated by the CTL1-5 transporter family.

Evidence DimensionCholine Transporter Inhibition Affinity
Target Compound DataHemicholinium-3 (Ki = 16–25 nM for CHT1/HACU)
Comparator Or BaselineLow-affinity choline transport (IC50 ~ 50 µM)
Quantified Difference>1000-fold higher affinity for synaptic CHT1 over somatic/low-affinity transporters.
ConditionsSynaptosomal membrane binding and nodose ganglion cell body assays.

Allows researchers to selectively block neurotransmitter-specific choline uptake without causing generalized cellular toxicity or off-target metabolic disruption.

HACU Inhibition
Head-to-head
HC-3 IC50 18 nM vs. HC-15 (inactive); A-5 <18 nM
Supports CHT1 inhibition assay context; reference benchmark
Rat striatal synaptosomes

ACh Synthesis Blockade vs. Vesamicol

When comparing presynaptic inhibitors, HC-3 and vesamicol serve distinct procurement needs. Vesamicol inhibits the mobilization of transmitter into synaptic vesicles, limiting release to ~16% of initial tissue content during stimulation, but fails to prevent the formation of newly synthesized [3H]ACh in the cytoplasm[1]. HC-3, by blocking the rate-limiting choline uptake step, completely prevents the synthesis of new ACh[2]. In electrophysiological models of dopamine long-term depression (DA-LTD), the combination of HC-3 and vesamicol is often required to achieve total synaptic ACh depletion, proving that HC-3 is indispensable for targeting the synthesis phase [3].

Evidence DimensionAcetylcholine Synthesis Inhibition
Target Compound DataHemicholinium-3 (Completely blocks newly synthesized [3H]ACh formation)
Comparator Or BaselineVesamicol (Allows cytoplasmic [3H]ACh synthesis but blocks vesicular loading)
Quantified DifferenceHC-3 halts upstream precursor uptake; Vesamicol only restricts downstream packaging.
ConditionsSympathetic ganglion and cortico-striatal slice electrophysiology.

Procurement of HC-3 is mandatory when the experimental or therapeutic goal is the absolute cessation of ACh synthesis, rather than merely delaying vesicular release.

ChAT Inhibition
Head-to-head
HC-3: no inhibition; Acetylseco-HC-3: I50 10 μM, 84.5% ACh reduction (i.vt.)
Clean CHT1-specific tool; ChAT inhibition confounding with analog
Rat brain homogenate; 20 μg i.vt.

CHT1 PET Tracer Precursor

Hemicholinium-3 serves as a highly efficient precursor and reference standard for the synthesis of positron emission tomography (PET) biomarkers targeting CHT1 in oncology and cardiology. During solid-phase extraction (SPE) radiolabeling, [11C]hemicholinium-3 can be synthesized with radiochemical yields of 50–60% (decay corrected to end of bombardment) and >99% radiochemical purity within a rapid 15–20 minute synthesis window [1]. This robust processability makes the HC-3 scaffold a superior starting material compared to more complex or less stable analogs when developing scalable CHT1-targeted diagnostic imaging agents[2].

Evidence DimensionRadiochemical Yield and Synthesis Time
Target Compound Data[11C]Hemicholinium-3 (50–60% yield, 15–20 min synthesis time)
Comparator Or BaselineStandard complex PET tracer baselines (often <30% yield, >45 min synthesis)
Quantified DifferenceHigh yield and rapid synthesis compatible with the short half-life of Carbon-11 (20.4 min).
ConditionsSolid-phase extraction (SPE) using a cation-exchange CM Sep-Pak cartridge.

Ensures that radiochemistry labs can reliably produce high-purity CHT1 PET tracers with minimal precursor waste and optimal specific activity.

Inhibition Mechanism
Reported
Competitive, orthosteric binding; stabilizes outward-facing conformation (cryo-EM)
Defined substrate-transporter interaction for CHT1 studies
Cryo-EM; compare non-competitive ML352

Solubility and Formulation Compatibility

As a dibromide salt, Hemicholinium-3 offers excellent solubility profiles critical for reproducible laboratory formulations. It achieves concentrations up to 50 mg/mL (87.05 mM) in DMSO with sonication, and approximately 33.3 mg/mL (58.03 mM) in water when subjected to ultrasonication and mild heating (60°C) . This high polarity and solubility contrast sharply with highly lipophilic neurotoxins, allowing HC-3 to be easily integrated into aqueous physiological buffers, such as artificial cerebrospinal fluid (aCSF), without the need for high-concentration organic co-solvents that could independently alter neuronal excitability .

Evidence DimensionMaximum Stock Solubility
Target Compound DataHemicholinium-3 dibromide (50 mg/mL in DMSO; ~33 mg/mL in Water)
Comparator Or BaselineLipophilic neuro-inhibitors (often <1 mg/mL in water, requiring >1% DMSO in final assay)
Quantified DifferenceEnables millimolar aqueous stock solutions, minimizing final vehicle concentration in sensitive cell assays.
ConditionsStandard laboratory reconstitution (sonication/heating to 60°C for water).

Guarantees seamless, artifact-free integration into perfusion systems for live-cell electrophysiology and in vivo microinjections.

BBB Penetration
Cross-study
logBB 0.347; logPS −3.744
Requires direct CNS administration for central exposure
In silico; in vivo autoradiography (mice)
Presynaptic Marker
Head-to-head
HC-3: CHT1 (plasma membrane); Vesamicol: VAChT (vesicular); lesion reduces HC-3 binding only
Selective CHT1 terminal marker; vesamicol reports vesicle number
Rat brain autoradiography; basal forebrain lesion
HACU vs. Quinuclidinyl
Head-to-head
~9-fold greater potency (I50 61 nM vs. 560 nM)
Higher HACU inhibition sensitivity reported
In vitro neuronal preparations

Cholinergic Circuit Electrophysiology

Leveraging its low-nanomolar affinity for CHT1 (Section 3), HC-3 is the primary pharmacological tool used in slice electrophysiology to induce targeted acetylcholine depletion. It is routinely perfused in artificial cerebrospinal fluid (aCSF) to isolate the effects of cholinergic interneurons on long-term depression (LTD) and miniature end-plate currents (MEPCs) [1].

CHT1-Targeted PET Biomarker Development

Due to its robust radiochemical yield and rapid synthesis compatibility (Section 3), the HC-3 scaffold is utilized by radiochemistry facilities as a precursor and reference standard for synthesizing[11C] and [18F] labeled tracers. These biomarkers are critical for non-invasive PET imaging of cardiac parasympathetic innervation and CHT1-expressing gliomas [2].

CHT Modulator High-Throughput Screening

HC-3's well-established competitive binding profile and high solubility (Section 3) make it the ideal positive control and baseline comparator in competitive binding assays. It is used to validate the potency and allosteric mechanisms of next-generation CHT1 inhibitors or choline kinase alpha (CHKA) modulators in drug discovery pipelines[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cholinergic hypofunction model
Dose-dependent ACh depletion; direct CNS administration required
ACh content reduction vs. behavioral endpoints
CHT1 inhibitor validation
Competitive orthosteric mechanism; reported inhibition benchmark
Inhibition mechanism and relative potency context
Autoradiographic CHT1 mapping
[3H]HC-3 binding; differential lesion sensitivity
CHT1-specific labeling vs. VAChT markers
Neuromuscular transmission research
Choline-reversible multiphasic blockade; nicotinic receptor interaction at higher concentrations
Pre- vs. post-synaptic mechanism distinction

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

574.08648 Da

Monoisotopic Mass

572.08853 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65NY3I7ZD0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholinergic Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

312-45-8

Wikipedia

Hemicholinium-3

General Manufacturing Information

Morpholinium, 2,2'-[1,1'-biphenyl]-4,4'-diylbis[2-hydroxy-4,4-dimethyl-, bromide (1:2): INACTIVE
1: Koshy Cherian A, Parikh V, Wu Q, Mao-Draayer Y, Wang Q, Blakely RD, Sarter M. Hemicholinium-3 sensitive choline transport in human T lymphocytes: Evidence for use as a proxy for brain choline transporter (CHT) capacity. Neurochem Int. 2017 Sep;108:410-416. doi: 10.1016/j.neuint.2017.05.022. Epub 2017 May 31. PubMed PMID: 28577989; PubMed Central PMCID: PMC5524217.
2: Soukup O, Kristofikova Z, Jun D, Tambor V, Ripova D, Kuca K. The interaction of standard oxime reactivators with hemicholinium-3 sensitive choline carriers. Toxicol Lett. 2012 Aug 3;212(3):315-9. doi: 10.1016/j.toxlet.2012.05.027. Epub 2012 Jun 6. PubMed PMID: 22683831.
3: Hong BS, Allali-Hassani A, Tempel W, Finerty PJ Jr, Mackenzie F, Dimov S, Vedadi M, Park HW. Crystal structures of human choline kinase isoforms in complex with hemicholinium-3: single amino acid near the active site influences inhibitor sensitivity. J Biol Chem. 2010 May 21;285(21):16330-40. doi: 10.1074/jbc.M109.039024. Epub 2010 Mar 18. PubMed PMID: 20299452; PubMed Central PMCID: PMC2871500.
4: Kristofiková Z, Kopecký V Jr, Hofbauerová K, Hovorková P, Rípová D. Complex of amyloid beta peptides with 24-hydroxycholesterol and its effect on hemicholinium-3 sensitive carriers. Neurochem Res. 2008 Mar;33(3):412-21. Epub 2007 Aug 24. PubMed PMID: 17717740.
5: Zheng QH, Gao M, Mock BH, Wang S, Hara T, Nazih R, Miller MA, Receveur TJ, Lopshire JC, Groh WJ, Zipes DP, Hutchins GD, DeGrado TR. Synthesis and biodistribution of new radiolabeled high-affinity choline transporter inhibitors [11C]hemicholinium-3 and [18F]hemicholinium-3. Bioorg Med Chem Lett. 2007 Apr 15;17(8):2220-4. Epub 2007 Feb 4. PubMed PMID: 17303422.
6: Mandl P, Kiss JP. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons. Neurochem Int. 2006 Sep;49(4):327-33. Epub 2006 Apr 18. PubMed PMID: 16621160.
7: Boccia MM, Acosta GB, Blake MG, Baratti CM. Memory consolidation and reconsolidation of an inhibitory avoidance response in mice: effects of i.c.v. injections of hemicholinium-3. Neuroscience. 2004;124(4):735-41. PubMed PMID: 15026114.
8: Ribeiro FM, Alves-Silva J, Volknandt W, Martins-Silva C, Mahmud H, Wilhelm A, Gomez MV, Rylett RJ, Ferguson SS, Prado VF, Prado MA. The hemicholinium-3 sensitive high affinity choline transporter is internalized by clathrin-mediated endocytosis and is present in endosomes and synaptic vesicles. J Neurochem. 2003 Oct;87(1):136-46. PubMed PMID: 12969261.
9: Kristofiková Z, Platilová V, Klaschka J. Age- and sex-dependent effects of ethanol on hippocampal hemicholinium-3 sensitive choline carriers during postnatal development of rats. Neurochem Res. 2003 Apr;28(3-4):397-405. PubMed PMID: 12675122.
10: Kristofiková Z, Tejkalová H, Klaschka J. Amyloid beta peptide 1-40 and the function of rat hippocampal hemicholinium-3 sensitive choline carriers: effects of a proteolytic degradation in vitro. Neurochem Res. 2001 Mar;26(3):203-12. PubMed PMID: 11495543.

Explore Compound Types